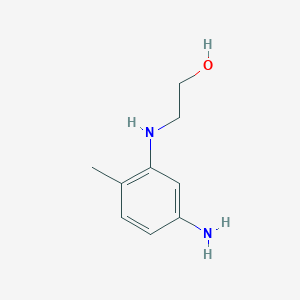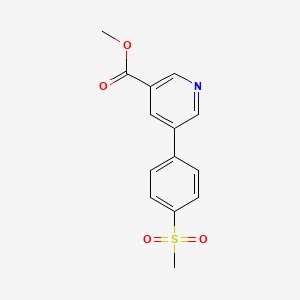
Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate
Descripción general
Descripción
“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” is a chemical compound . It has a molecular weight of 291.33 . The IUPAC name for this compound is methyl 5-[4-(methylsulfonyl)phenyl]nicotinate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” can be represented by the linear formula C14H13NO4S . The InChI code for this compound is 1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” has a molecular weight of 291.33 .Aplicaciones Científicas De Investigación
Oxidation and Catalysis
One of the key applications involves the oxidation of heteroatomic substrates incorporated into ancillary pyridine ligands of carboxylate-rich diiron(II) complexes, contributing to the development of models for the carboxylate-bridged diiron active site in soluble methane monooxygenase (Carson & Lippard, 2006). This research highlights the potential for creating functional models that mimic the behavior of natural enzymes involved in methane oxidation, a process of significant interest for bio-inspired catalysis.
Synthetic Chemistry
The molecule is also involved in synthetic chemistry applications, such as the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing its utility in constructing complex nitrogen-containing heterocycles (Craig, Jones, & Rowlands, 2000). Such compounds are valuable in medicinal chemistry and drug discovery due to their pharmacological properties.
Mechanistic Studies
Mechanistic studies involving the molecule have also been conducted, such as the investigation into relayed proton brakes in N-pyridyl-2-iso-propylaniline derivatives, which demonstrated significant deceleration of rotation rates around specific bonds. This study provides insight into the behavior of chemical bonds in response to protonation and has implications for the design of molecular machines and sensors (Furukawa et al., 2020).
Drug Synthesis
Another application is seen in the practical and improved synthesis of certain pyrrolidinone derivatives, which are relevant in the pharmaceutical industry for the production of drugs. Such methodologies offer practical, robust, and cost-effective approaches to synthesizing key intermediates (Yee et al., 2002).
Catalytic Activation
Research has also explored the activation and catalytic properties of methanesulfonic acid derivatives in reactions such as the catalytic oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions. These studies contribute to the understanding of methane activation and functionalization, an area of significant interest for sustainable chemistry and energy production (Nizova, Süss-Fink, & Shul’pin, 1997).
Propiedades
IUPAC Name |
methyl 5-(4-methylsulfonylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYLEYFCLJNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602515 | |
| Record name | Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893740-18-6 | |
| Record name | Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


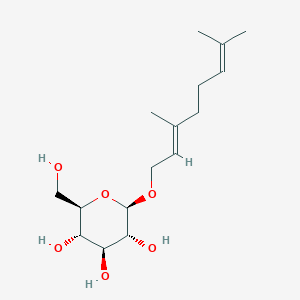


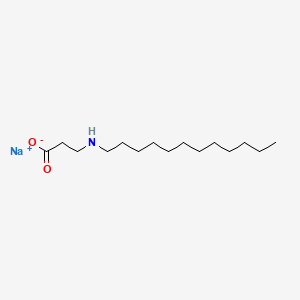
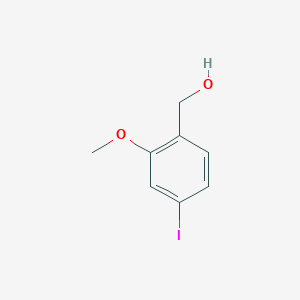



![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)



